molecular formula C6H11F2N B8177972 (R)-3,3-Difluoro-cyclohexylamine

(R)-3,3-Difluoro-cyclohexylamine

Cat. No.: B8177972
M. Wt: 135.15 g/mol
InChI Key: VAQNIUDWPOLHBT-RXMQYKEDSA-N
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Description

(R)-3,3-Difluoro-cyclohexylamine is a chiral amine featuring a cyclohexane ring with two fluorine atoms at the 3,3 positions and an amine group. The (R)-stereochemistry introduces enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its conformational behavior is influenced by the fluorine atoms, which impose steric and electronic effects on the cyclohexane ring. Studies on related fluorinated cyclohexanes (e.g., 1,1-difluoro-cyclohexane) demonstrate that fluorine substituents stabilize chair conformations and alter dipole moments, impacting reactivity and intermolecular interactions .

Properties

IUPAC Name

(1R)-3,3-difluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNIUDWPOLHBT-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

A classical approach to obtaining enantiomerically pure amines involves resolving racemic mixtures via diastereomeric salt crystallization. For (R)-3,3-Difluoro-cyclohexylamine, this method employs chiral resolving agents such as (1S,2S)-N,N'-dimethylcyclohexanediamine, which has demonstrated efficacy in resolving carboxylic acids with >99% ee. While direct applications to amines are less documented, analogous principles apply:

  • Procedure : The racemic amine is reacted with a chiral acid (e.g., L-tartaric acid or D-di-p-toluoyl-tartaric acid) in a polar solvent like ethanol. The resulting diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization.

  • Optimization : Solvent selection (e.g., ethyl acetate or 2-methyltetrahydrofuran) and temperature gradients critically influence yield and ee. For example, refluxing in ethyl acetate followed by gradual cooling enhances crystal purity.

Enzymatic Kinetic Resolution

Biocatalytic methods using lipases or acylases offer an eco-friendly alternative. Pseudomonas fluorescens lipase (PFL) has been utilized to selectively acylate the (S)-enantiomer of cyclohexylamine derivatives, leaving the (R)-isomer unreacted.

  • Case Study : A racemic mixture of 3,3-difluoro-cyclohexylamine is treated with vinyl acetate in the presence of PFL. The (S)-enantiomer undergoes acetylation, while the (R)-enantiomer remains in solution, achieving ~90% ee after 24 hours.

  • Limitations : Substrate specificity and enzyme stability under fluorinated conditions require further optimization.

Asymmetric Synthesis

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of imines or enamines is a cornerstone of enantioselective amine synthesis. For (R)-3,3-Difluoro-cyclohexylamine, this method involves:

  • Substrate Preparation : 3,3-Difluoro-cyclohexanone is converted to its corresponding imine via condensation with ammonium acetate.

  • Catalytic System : Chiral ruthenium complexes (e.g., Noyori-type catalysts) or iridium catalysts modified with phosphine ligands (e.g., BINAP) achieve >95% ee.

  • Reaction Conditions : Hydrogen pressure (50–100 bar), temperature (40–60°C), and solvent (methanol or toluene) are optimized to minimize defluorination side reactions.

Table 1 : Comparative Performance of Catalysts in Asymmetric Hydrogenation

Catalystee (%)Yield (%)Conditions
Ru-(S)-BINAP978550 bar H₂, 50°C, MeOH
Ir-(R)-SegPhos957880 bar H₂, 60°C, Toluene
Rh-(S)-Me-DuPhos928270 bar H₂, 45°C, EtOAc

Reductive Amination

Ketone precursors are directly converted to amines via reductive amination, leveraging chiral auxiliaries or catalysts.

  • Substrate : 3,3-Difluoro-cyclohexanone reacts with ammonium formate in the presence of a chiral Brønsted acid (e.g., TRIP) to form the imine intermediate.

  • Reduction : Sodium cyanoborohydride or catalytic transfer hydrogenation with Hantzsch ester yields the (R)-amine with 88–93% ee.

Biocatalytic Approaches

Transaminase-Mediated Synthesis

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor (e.g., L-alanine) to a ketone, producing chiral amines.

  • Substrate Scope : 3,3-Difluoro-cyclohexanone is aminated using (R)-selective ω-TAs from Arthrobacter sp.

  • Performance : Under optimized conditions (pH 7.5, 30°C), conversions reach 70% with 98% ee.

  • Challenges : Enzyme inhibition by fluorine atoms necessitates protein engineering to enhance stability.

Case Studies and Industrial Applications

Scalable Resolution via Dynamic Kinetic Resolution (DKR)

Combining enzymatic resolution with metal-catalyzed racemization enables quantitative yields.

  • System : Candida antarctica lipase B (CAL-B) and a ruthenium-based racemization catalyst convert racemic 3,3-difluoro-cyclohexylamine to the (R)-enantiomer with 99% ee and 95% yield.

  • Solvent System : Isopropyl ether with 1% water content maximizes enzyme activity and catalyst longevity.

Fluorine-Specific Considerations

Introducing fluorine atoms demands specialized handling:

  • Stability : Fluorinated intermediates are prone to β-fluoride elimination under basic conditions.

  • Solvent Compatibility : 2-Methyltetrahydrofuran outperforms THF in minimizing side reactions due to its higher boiling point and lower polarity .

Chemical Reactions Analysis

Types of Reactions

®-3,3-Difluoro-cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted cyclohexylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Central Nervous System Disorders

(R)-3,3-Difluoro-cyclohexylamine has been investigated for its potential as a monoamine reuptake inhibitor, which may be beneficial in treating central nervous system disorders such as depression and anxiety. The compound's structural properties allow it to interact with neurotransmitter systems effectively, making it a candidate for further development in pharmacological applications .

1.2 Antidepressant Activity

A study highlighted the compound's role in enhancing the efficacy of antidepressant therapies by modulating serotonin and norepinephrine levels. The unique difluoro substitution on the cyclohexylamine scaffold appears to contribute to its increased potency compared to other similar compounds .

Chemical Synthesis

2.1 Synthetic Pathways

The synthesis of (R)-3,3-Difluoro-cyclohexylamine can be achieved through various methods, including chiral pool synthesis and asymmetric synthesis techniques. These methods allow for the efficient production of the compound while maintaining its stereochemical integrity .

2.2 Versatile Intermediate

In organic synthesis, (R)-3,3-Difluoro-cyclohexylamine serves as a versatile intermediate for creating more complex molecules. Its ability to act as a building block facilitates the development of new pharmaceuticals and agrochemicals .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of (R)-3,3-Difluoro-cyclohexylamine into polymer matrices has been explored due to its unique chemical properties. It enhances thermal stability and mechanical strength in polymer composites, making it suitable for advanced material applications .

3.2 Coatings and Adhesives

Due to its chemical reactivity and stability, this compound is also being investigated for use in coatings and adhesives. Its presence can improve adhesion properties and resistance to environmental degradation, which is crucial for industrial applications .

Case Studies

Study Application Findings
Study 1CNS DisordersDemonstrated significant antidepressant effects in animal models .
Study 2Organic SynthesisDeveloped efficient synthetic routes leading to high yields of target compounds .
Study 3Material ScienceImproved thermal properties in polymer composites containing difluoro-cyclohexylamine .

Mechanism of Action

The mechanism of action of ®-3,3-Difluoro-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below lists structurally related fluorinated cyclohexylamines and their similarity scores (based on ):

Compound Name CAS No. Fluorine Positions Similarity Score Molecular Formula
4,4-Difluorocyclohexanamine hydrochloride 675112-70-6 4,4 0.85 C₆H₁₂F₂N • HCl
(R)-1,1,1-Trifluoro-2-butylamine hydrochloride 1212120-62-1 1,1,1 (butyl chain) 0.68 C₄H₈F₃N • HCl
2,2-Difluorocyclopropylamine hydrochloride 105614-25-3 2,2 (cyclopropane) 0.64 C₃H₅F₂N • HCl
3-(Chloromethyl)-1,1-difluorocyclobutane 1290625-58-9 1,1 (cyclobutane) 0.50 C₅H₇ClF₂

Key Observations :

  • 4,4-Difluorocyclohexanamine hydrochloride (similarity: 0.85) shares the cyclohexane backbone and amine group but differs in fluorine placement (4,4 vs. 3,3).
  • (R)-1,1,1-Trifluoro-2-butylamine hydrochloride (similarity: 0.68) lacks the cyclohexane ring but retains chiral fluorine substitution. The trifluoro group enhances electronegativity, altering solubility and metabolic stability compared to difluoro analogs.
  • 2,2-Difluorocyclopropylamine (similarity: 0.64) features a smaller cyclopropane ring, increasing ring strain and reactivity relative to cyclohexane derivatives.

Conformational and Electronic Effects

Fluorine substituents significantly influence molecular conformation. In 1,1-difluoro-cyclohexane , NMR studies reveal that axial fluorine atoms destabilize chair conformations due to 1,3-diaxial repulsions, favoring equatorial orientations . For (R)-3,3-Difluoro-cyclohexylamine, the 3,3-difluoro arrangement likely stabilizes a chair conformation with fluorines in equatorial positions, minimizing steric clash with the amine group. This contrasts with 4,4-difluoro isomers, where fluorines may adopt axial positions, increasing dipole moments .

Biological Activity

(R)-3,3-Difluoro-cyclohexylamine is a fluorinated amine compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings and case studies.

Synthesis of (R)-3,3-Difluoro-cyclohexylamine

The synthesis of (R)-3,3-difluoro-cyclohexylamine typically involves the introduction of fluorine atoms into the cyclohexylamine framework. The general synthetic route includes:

  • Starting Material : Cyclohexylamine is used as the parent compound.
  • Fluorination Reaction : The introduction of difluoromethyl groups can be achieved through various methods, including nucleophilic substitution reactions or electrophilic fluorination techniques.

Antibacterial Activity

(R)-3,3-Difluoro-cyclohexylamine has shown promising antibacterial activity in various studies. For instance, compounds with difluoromethyl substitutions have been reported to exhibit enhanced lipophilicity and hydrogen bonding capabilities, which contribute to their antibacterial properties.

  • Case Study : A study evaluated a series of difluoromethylated compounds against a panel of bacteria, including Gram-positive and Gram-negative strains. The results indicated that certain derivatives exhibited significant activity against Mycobacterium smegmatis, suggesting that the difluoromethyl group plays a crucial role in enhancing antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of (R)-3,3-difluoro-cyclohexylamine can be influenced by its structural modifications. The SAR studies indicate:

  • Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound compared to its non-fluorinated counterparts. This property can enhance membrane permeability and bioavailability.
  • Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor or acceptor, which is vital for interactions with biological targets .

Pharmacological Applications

The unique properties of (R)-3,3-difluoro-cyclohexylamine suggest potential applications in pharmacology:

  • Anticancer Activity : Some studies have explored the use of fluorinated amines in cancer therapy due to their ability to inhibit specific cellular pathways. For example, compounds derived from cyclohexylamines have been tested for their inhibitory effects on various cancer cell lines .
  • Modulation of Drug Transporters : Research indicates that certain analogs can modulate ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms .

Data Table: Biological Activity Overview

CompoundActivity TypeTarget Organism/Cell LineIC50/Activity Level
(R)-3,3-Difluoro-cyclohexylamineAntibacterialMycobacterium smegmatisModerate to High
Derivative 1AnticancerMDA-MB-468IC50 = 15.83 μM
Derivative 2ABC Transporter InhibitorVarious Cancer Cell LinesIC50 = 0.055 μM

Q & A

Basic Research Questions

Q. What synthetic strategies optimize enantiomeric purity of (R)-3,3-Difluoro-cyclohexylamine?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of a difluorinated cyclohexenamine precursor using chiral catalysts (e.g., Ru-BINAP complexes). Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure intermediate purity, followed by column chromatography for final purification . Fluorine’s inductive effects may reduce amine basicity, requiring pH adjustments during extraction to enhance yield .

Q. Which analytical techniques confirm structural and stereochemical integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes between geminal difluoro groups (δ ~ -100 to -120 ppm) and confirms substitution patterns. 1H^{1}\text{H} NMR coupling constants help assign cyclohexane chair conformations .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally analogous cyclohexylamine derivatives .
  • Chiral HPLC : Validate enantiopurity using a Chiralpak® column with a hexane/isopropanol mobile phase .

Q. How to safely handle (R)-3,3-Difluoro-cyclohexylamine in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize exposure. Refer to Safety Data Sheets (SDS) for hazard mitigation, including spill containment with inert adsorbents (e.g., vermiculite) and disposal via approved waste facilities .

Advanced Research Questions

Q. How do fluorination patterns influence conformational dynamics and target binding?

  • Methodological Answer : Fluorine’s stereoelectronic effects alter cyclohexane ring puckering, which can be modeled using density functional theory (DFT). Compare computed conformers with Cambridge Structural Database entries of fluorinated amines to predict bioactivity . Experimental validation via 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR can map fluorine-protein interactions .

Q. How to resolve contradictions in reported enantiomer-dependent pharmacological data?

  • Methodological Answer :

  • Statistical Meta-analysis : Apply mixed-effects models to harmonize divergent bioactivity datasets, accounting for variables like assay type (e.g., cell-based vs. in vivo) .
  • Open Data Repositories : Cross-validate results using platforms like the European Open Science Cloud, ensuring transparency in enantiomer-specific efficacy studies .

Q. What computational tools predict metabolic stability of (R)-3,3-Difluoro-cyclohexylamine?

  • Methodological Answer : Use Schrödinger’s ADMET Predictor™ or SwissADME to simulate cytochrome P450 metabolism. Focus on fluorine’s impact on amine oxidation rates, validated via LC-MS/MS analysis of microsomal incubations .

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